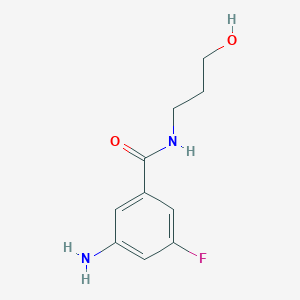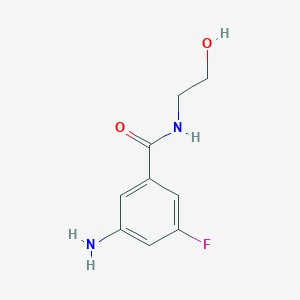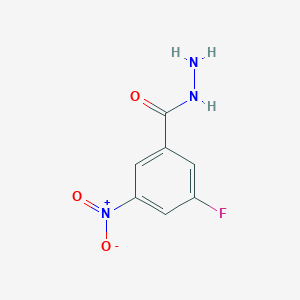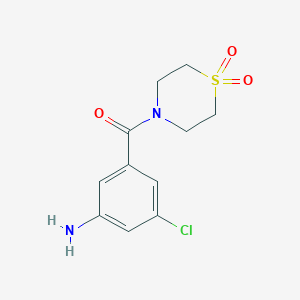
(3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)methanone is a complex organic compound that features a unique combination of functional groups, including an amino group, a chloro-substituted phenyl ring, and a dioxidothiomorpholino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a phenyl ring followed by the introduction of an amino group through nucleophilic substitution. The thiomorpholine ring is then introduced via a cyclization reaction, and the final step involves the oxidation of the sulfur atom to form the dioxidothiomorpholino moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its pharmacological effects.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)methanone involves its interaction with specific molecular targets. The amino and chloro groups on the phenyl ring, along with the dioxidothiomorpholino moiety, allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets involved depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)methanone: Unique due to its combination of functional groups.
(3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)ethanone: Similar structure but with an ethanone group instead of methanone.
(3-Amino-5-chlorophenyl)(1,1-dioxidothiomorpholino)propanone: Similar structure but with a propanone group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-amino-5-chlorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-18(16,17)4-2-14/h5-7H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAMUBXFEMCGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=CC(=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
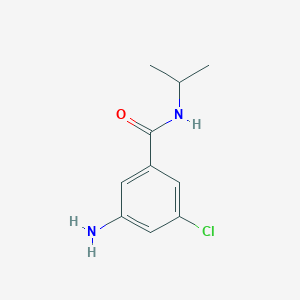
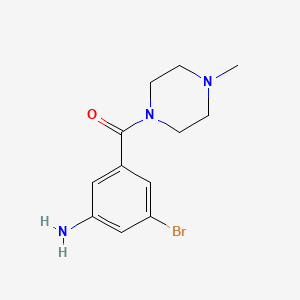
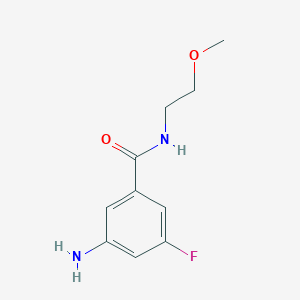
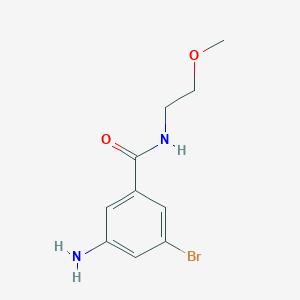
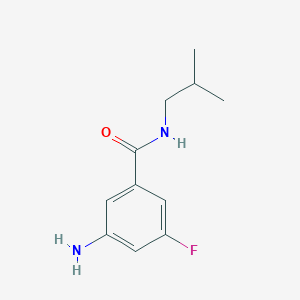
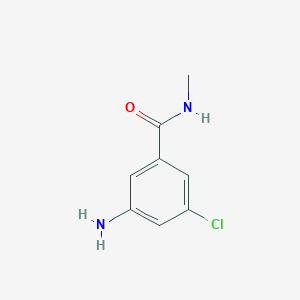
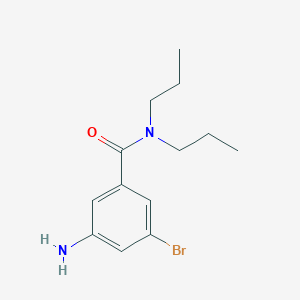
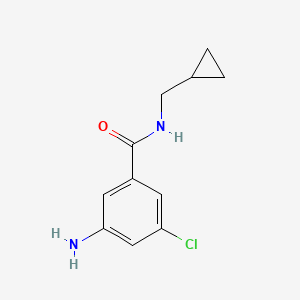
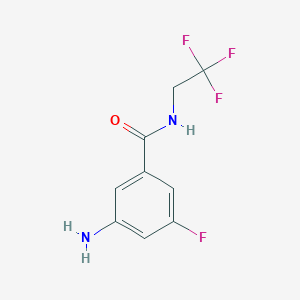
![[1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol](/img/structure/B7937382.png)
